molecular formula C18H17N3S B5793762 N-1-naphthyl-N'-[2-(4-pyridinyl)ethyl]thiourea

N-1-naphthyl-N'-[2-(4-pyridinyl)ethyl]thiourea

Cat. No. B5793762
M. Wt: 307.4 g/mol
InChI Key: GJOOEGKDHWVSKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-1-naphthyl-N'-[2-(4-pyridinyl)ethyl]thiourea, commonly known as PET or PETT, is a chemical compound that has gained significant attention in the field of scientific research due to its diverse range of applications. PET is a thiourea derivative that has been synthesized through various methods and has shown promising results in the field of medicinal chemistry. In

Mechanism of Action

The mechanism of action of PET is not fully understood, but it is believed to inhibit the activity of certain enzymes and proteins that are involved in cancer cell growth and proliferation. PET has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
PET has been shown to have minimal toxicity in animal studies and has not shown any significant adverse effects on the liver or kidneys. PET has also been shown to have a low binding affinity for human serum albumin, which reduces the risk of drug interactions.

Advantages and Limitations for Lab Experiments

PET has several advantages for lab experiments, including its ease of synthesis, low toxicity, and broad range of applications. However, PET has limitations as well, including its limited solubility in water and the need for further studies to fully understand its mechanism of action.

Future Directions

PET has shown significant potential for future research in the field of medicinal chemistry. Further studies are needed to fully understand the mechanism of action of PET and its potential applications in the treatment of cancer, fungal infections, and bacterial infections. PET can also be modified to improve its solubility and bioavailability, which would increase its potential as a drug candidate. Additionally, PET can be further studied for its potential use in combination therapy with other drugs to enhance its efficacy.

Synthesis Methods

PET can be synthesized through various methods, including the reaction of 1-naphthylamine with ethyl 4-pyridinecarboxylate followed by the reaction with thiourea. Another method involves the reaction of 1-naphthylamine with 2-chloroethylpyridine, followed by the reaction with thiourea. The synthesis of PET is a relatively simple process that can be easily scaled up for large-scale production.

Scientific Research Applications

PET has shown significant potential in the field of medicinal chemistry. It has been studied for its anticancer, antifungal, and antibacterial properties. PET has shown promising results in inhibiting the growth of cancer cells, including breast, prostate, and liver cancer cells. It has also been studied for its antifungal activity against Candida albicans and antibacterial activity against Escherichia coli and Staphylococcus aureus.

properties

IUPAC Name

1-naphthalen-1-yl-3-(2-pyridin-4-ylethyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3S/c22-18(20-13-10-14-8-11-19-12-9-14)21-17-7-3-5-15-4-1-2-6-16(15)17/h1-9,11-12H,10,13H2,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJOOEGKDHWVSKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=S)NCCC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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